molecular formula C43H30F5NO4S B557765 Fmoc-Cys(Trt)-OPfp CAS No. 115520-21-3

Fmoc-Cys(Trt)-OPfp

Katalognummer B557765
CAS-Nummer: 115520-21-3
Molekulargewicht: 751.8 g/mol
InChI-Schlüssel: FDAUCYDVXIPBDR-UMSFTDKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Fmoc-Cys(Trt)-OH” is an N-terminal protected cysteine derivative used in peptide synthesis . It is the standard reagent for coupling cysteine into peptide sequences . The Trt group is removed with 95% TFA containing 1-5% TIS .


Synthesis Analysis

“Fmoc-Cys(Trt)-OH” is commonly used in the Fmoc solid-phase peptide synthesis . Ideally, this derivative should be introduced using the symmetrical anhydride or DIPCDI/HOBt activation to minimize enantiomerization . If activation with uronium or phosphonium reagents, such as HBTU or PyBOP, is to be employed, it is strongly recommended that collidine is used as the base .


Molecular Structure Analysis

The empirical formula of “Fmoc-Cys(Trt)-OH” is C37H31NO4S . The molecular weight is 585.71 g/mol .


Chemical Reactions Analysis

The mechanism underlying the action of “Fmoc-Cys(Trt)-OH” centers around its ability to generate a thiol-protected peptide . In the presence of a base and a catalyst, the “Fmoc-Cys(Trt)-OH” reagent reacts with the cysteine-containing peptide, resulting in the formation of a thiol-protected peptide .


Physical And Chemical Properties Analysis

“Fmoc-Cys(Trt)-OH” is a white to light yellow crystal powder . It has a melting point of 164-175°C .

Wissenschaftliche Forschungsanwendungen

  • Fmoc-Cys(Trt)-OPfp is used in the Fmoc/tBu strategy of peptide synthesis, especially for protecting cysteine residues. The S-Trt group in Fmoc-Cys(Trt)-OPfp is compatible with the commonly used acid-labile protecting groups and facilitates the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • It's important to consider the risk of racemization during Fmoc solid phase peptide synthesis using Fmoc-Cys(Trt)-OPfp. This racemization can be mitigated through a base-free activation step, ensuring the integrity of the cysteine residue (Kaiser et al., 1996).

  • The trityl (Trt) group in Fmoc-Cys(Trt)-OPfp is highly suitable for side-chain protection in peptide syntheses involving histidine and other amino acids, particularly when combined with Fmoc and acid-labile protecting groups (Sieber & Riniker, 1987).

  • Fmoc-Cys(Trt)-OPfp is involved in molecular imprinting techniques. It plays a role in the adsorption processes on molecularly imprinted polymers, demonstrating its significance in separation and purification processes (Kim & Guiochon, 2005).

  • This compound has been effectively used in synthesizing cyclic peptides with potential anti-malarial properties. Its ability to form stable cysteine residues in cyclic structures is crucial for developing therapeutic agents (Fagúndez et al., 2018).

  • Fmoc-Cys(Trt)-OPfp is useful in chemical protein synthesis, particularly for protecting N-terminal cysteine in peptide thioester segments. It shows stability under oxidative conditions and can be readily removed after ligation, proving essential in synthesizing complex proteins (Kar et al., 2020).

Safety And Hazards

“Fmoc-Cys(Trt)-OH” should be handled with care to avoid dust formation and breathing vapors, mist, or gas . It is recommended to avoid high heat and flame . The material safety data sheet (MSDS) provides more detailed safety information .

Zukünftige Richtungen

As a key component in peptide synthesis, “Fmoc-Cys(Trt)-OH” continues to be a subject of research. Future directions may include the development of more efficient synthesis methods and applications in the creation of complex peptides .

Eigenschaften

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAUCYDVXIPBDR-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453274
Record name Fmoc-Cys(Trt)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(Trt)-OPfp

CAS RN

115520-21-3
Record name Fmoc-Cys(Trt)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-S-trityl-L-cystein pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Cys(Trt)-OPfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Cys(Trt)-OPfp
Reactant of Route 3
Reactant of Route 3
Fmoc-Cys(Trt)-OPfp
Reactant of Route 4
Reactant of Route 4
Fmoc-Cys(Trt)-OPfp
Reactant of Route 5
Reactant of Route 5
Fmoc-Cys(Trt)-OPfp
Reactant of Route 6
Reactant of Route 6
Fmoc-Cys(Trt)-OPfp

Citations

For This Compound
70
Citations
YM Angell, J Alsina, G Barany… - The journal of peptide …, 2002 - Wiley Online Library
This study details a series of conditions that may be applied to ensure ‘safe’ incorporation of cysteine with minimal racemization during automated or manual solid‐phase peptide …
Number of citations: 86 onlinelibrary.wiley.com
CM Gross, D Lelievre, CK Woodward… - The Journal of peptide …, 2005 - Wiley Online Library
Native chemical ligation has proven to be a powerful method for the synthesis of small proteins and the semisynthesis of larger ones. The essential synthetic intermediates, which are C‐…
Number of citations: 36 onlinelibrary.wiley.com
Y Han, F Albericio, G Barany - The Journal of organic chemistry, 1997 - ACS Publications
Contrary to the conventional wisdom of the peptide synthesis field, N,S-protected derivatives of cysteine can undergo substantial levels of racemization with widely-used reagents and …
Number of citations: 294 pubs.acs.org
B Muenster, A Welle, B Ridder, D Althuon… - Applied Surface …, 2016 - Elsevier
The coupling behavior of a microparticle embedded amino acid active-ester into a Poly(ethylene glycol)methacrylate-film, synthesized onto a silicon wafer by a grafting from approach, …
Number of citations: 7 www.sciencedirect.com
B Ridder, TC Foertsch, A Welle, DS Mattes… - Applied Surface …, 2016 - Elsevier
Poly(dimethylacrylamide) (PDMA) based matrix materials were developed for laser-based in situ solid phase peptide synthesis to produce high density arrays. In this specific array …
Number of citations: 5 www.sciencedirect.com
T Ueda, K Tomita, Y Notsu, T Ito… - Journal of the …, 2009 - ACS Publications
Glucagon-like peptide 1 (7−36) amide (GLP-1) has been attracting considerable attention as a therapeutic agent for the treatment of type 2 diabetes. In this study, we applied a …
Number of citations: 75 pubs.acs.org
F Mutulis, M Tysk, I Mutule… - Journal of Combinatorial …, 2003 - ACS Publications
A method has been developed for generating nonrandom peptide libraries on cotton. Disks of cotton fabric were chemically modified to enable peptide synthesis. Incorporation of a 6-…
Number of citations: 7 pubs.acs.org
D Boumrah, MM Campbell, S Fenner, RG Kinsman - Tetrahedron, 1997 - Elsevier
In the present study, 10 modified human atrial natriuretic factor (hANF) analogues were designed using solid phase synthesis. This was carried out by replacing ‘alkyl or glycol’ spacer …
Number of citations: 33 www.sciencedirect.com
F Zanuttin, C Guarnaccia, A Pintar… - European journal of …, 2004 - Wiley Online Library
In order to investigate the factors that determine the correct folding of epidermal growth factor‐like (EGF) repeats within a multidomain protein, we prepared a series of six peptides that, …
Number of citations: 13 febs.onlinelibrary.wiley.com
MJ van Belkum, DJ Derksen, CMAP Franz… - …, 2007 - microbiologyresearch.org
The production of several bacteriocins in lactic acid bacteria is regulated by inducer peptide pheromones that specifically interact with their cognate bacterial receptor. These peptide …
Number of citations: 21 www.microbiologyresearch.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.